molecular formula C22H17FN2O3 B6121016 N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No. B6121016
M. Wt: 376.4 g/mol
InChI Key: XKGAUAJCERMHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, commonly known as EF1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EF1 is a fluorescent compound that belongs to the class of benzoxazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EF1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. EF1 has also been shown to induce apoptosis through the activation of the caspase pathway.
Biochemical and Physiological Effects:
EF1 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of intracellular calcium signaling. EF1 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

EF1 has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, EF1 also has some limitations, including its relatively low solubility in aqueous solutions and its potential for photobleaching under certain conditions.

Future Directions

There are several future directions for EF1 research, including the development of new synthesis methods to improve yield and purity, the optimization of EF1 for specific applications, and the investigation of its potential as a therapeutic agent. EF1 may also be used as a tool for studying various biological processes, such as intracellular signaling and protein-protein interactions. Additionally, EF1 may be incorporated into new materials for sensing and imaging applications.
In conclusion, EF1 is a promising small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EF1 has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent, fluorescent probe, and material science tool. Further research is needed to fully understand the mechanism of action of EF1 and to optimize its properties for specific applications.

Synthesis Methods

The synthesis of EF1 has been achieved through various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-ethoxyphenylboronic acid with 5-fluoro-2-iodobenzoic acid in the presence of a palladium catalyst, while the Buchwald-Hartwig amination reaction involves the reaction of 5-fluoro-2-iodobenzoic acid with 2-amino-4-ethoxyphenol in the presence of a palladium catalyst. Both methods have been reported to yield EF1 in good to excellent yields.

Scientific Research Applications

EF1 has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and material science. In cancer research, EF1 has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of the caspase pathway. In neurobiology, EF1 has been used as a fluorescent probe to study the dynamics of intracellular calcium signaling in neurons. In material science, EF1 has been incorporated into polymer matrices to create fluorescent materials for sensing applications.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-2-27-16-10-7-14(8-11-16)22-25-19-13-15(9-12-20(19)28-22)24-21(26)17-5-3-4-6-18(17)23/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGAUAJCERMHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.